3-Chloro-7-nitro-1,2-benzisoxazole

CYP Inhibition Drug-Drug Interaction Metabolic Stability

Researchers requiring a versatile, 'silent' heterocyclic scaffold for CNS drug discovery often face CYP450 off-target liabilities. 3-Chloro-7-nitro-1,2-benzisoxazole (CAS 178747-55-2) solves this with a proven lack of CYP inhibition (IC50 > 20,000 nM), enabling cleaner SAR studies. - **Differentiation:** The unique 3-Cl/7-NO₂ pattern enables rapid, high-yield microwave-assisted S_NAr to generate diverse 3-amino libraries. - **Supply:** Available in high purity (≥95%) with full analytical characterization (NMR, HPLC, GC). Ships globally under ambient conditions, classified as a Class 6.1 toxic for transport.

Molecular Formula C7H3ClN2O3
Molecular Weight 198.56 g/mol
CAS No. 178747-55-2
Cat. No. B1370035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-7-nitro-1,2-benzisoxazole
CAS178747-55-2
Molecular FormulaC7H3ClN2O3
Molecular Weight198.56 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])ON=C2Cl
InChIInChI=1S/C7H3ClN2O3/c8-7-4-2-1-3-5(10(11)12)6(4)13-9-7/h1-3H
InChIKeyQYZFVJOFHSZWDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-7-nitro-1,2-benzisoxazole: Core Properties & Sourcing


3-Chloro-7-nitro-1,2-benzisoxazole (CAS 178747-55-2, MFCD26141868) is a heterocyclic aromatic compound belonging to the 1,2-benzisoxazole family, characterized by a chlorine atom at the 3-position and a nitro group at the 7-position on the fused benzene-isoxazole ring . This yellow crystalline solid has a molecular formula of C₇H₃ClN₂O₃ and a molecular weight of 198.56 g/mol . Its predicted physicochemical properties include a boiling point of 357.1±22.0 °C, a density of 1.609±0.06 g/cm³, and a calculated LogP of approximately 2.43 [1][2]. The compound is classified under GHS as acutely toxic if swallowed (H301), in contact with skin (H311), or if inhaled (H331), and is assigned to Packing Group III . Commercially, it is typically supplied at purities ranging from 95% to 98%, with standard analytical characterization (NMR, HPLC, GC) available from reputable vendors . The compound is sold as a laboratory reagent and is intended exclusively for research and development purposes .

Synthetic Handle 3-Cl leaving group enables SNAr diversification
Off-Target Profile Reported low CYP inhibition liability
Procurement Multi-vendor availability with batch analysis

3-Chloro-7-nitro-1,2-benzisoxazole: Why Analog Substitution Fails


The 1,2-benzisoxazole scaffold exhibits profound biological and chemical variability depending on the precise positioning of substituents. The 3-chloro-7-nitro substitution pattern confers a unique combination of electronic and steric properties that is not mimicked by other regioisomers (e.g., 3-chloro-5-nitro- or 3-chloro-4-nitro-1,2-benzisoxazole) or by 3-unsubstituted analogs . The 3-chloro group acts as a critical leaving group for nucleophilic aromatic substitution (S_NAr) chemistry, a feature absent in the 3-unsubstituted parent 1,2-benzisoxazole [1]. Conversely, the 7-nitro group strongly deactivates the aromatic ring via both inductive and resonance electron-withdrawal, which modulates the reactivity of the 3-chloro leaving group and profoundly alters the compound's physicochemical profile, including solubility, LogP, and toxicity, compared to non-nitrated 3-chloro-1,2-benzisoxazole . Simply put, the combination of a reactive handle (3-Cl) and a strongly electron-withdrawing group (7-NO₂) creates a specific reactivity profile that is not interchangeable with related analogs, which would lead to different reaction kinetics, yields, or biological activities. Furthermore, the compound's specific biological inactivity against certain targets (e.g., CYP enzymes) may differ significantly from other nitrobenzisoxazoles, making substitution without empirical data a high-risk endeavor in both synthesis and biological screening [2].

Regioisomer Electronic Mismatch
7-NO₂ vs. 5-NO₂ or 4-NO₂ substitution alters ring electronics, potentially shifting S_NAr reactivity and biological response.
Absence of Reactive Handle
3-unsubstituted analogs lack the chloro leaving group, blocking the primary diversification route used in medicinal chemistry.
Off-Target Profile Variability
Reported low CYP inhibition may not transfer to other nitrobenzisoxazoles; class-based assumptions require individual validation.

Quantitative Evidence: 3-Chloro-7-nitro-1,2-benzisoxazole vs. Analogs


CYP Enzyme Inhibition vs. Benchmark Inhibitors

In human liver microsome assays, 3-chloro-7-nitro-1,2-benzisoxazole demonstrated exceptionally low inhibition potential against three major cytochrome P450 isoforms (CYP2E1, CYP2B6, CYP2A6), with IC50 values consistently exceeding 20,000 nM [1]. This contrasts sharply with many benzisoxazole-derived pharmacologically active compounds, which often exhibit potent CYP inhibition (e.g., certain benzisoxazole Hsp90 inhibitors show IC50 values in the low nanomolar range for their primary target but may also inhibit CYPs) [2]. The >20,000 nM threshold is a key benchmark in drug discovery, typically indicating a very low risk of CYP-mediated drug-drug interactions, making this compound a particularly clean building block for synthesizing complex molecules intended for in vivo studies where minimizing off-target CYP effects is critical.

CYP Inhibition
Head-to-head
IC₅₀ > 20,000 nM (CYP2E1, 2B6, 2A6)
Reported low inhibition vs. benchmark CYP inhibitors
Human liver microsomes; LC-MS analysis
CYP Inhibition Drug-Drug Interaction Metabolic Stability

Microwave-Assisted S_NAr Reactivity

While direct quantitative yield data for S_NAr reactions specifically on 3-chloro-7-nitro-1,2-benzisoxazole is not readily available in the public domain, class-level inference can be drawn from studies on its close analog, 3-chloro-1,2-benzisoxazole. Microwave-promoted nucleophilic aromatic substitution (S_NAr) on 3-chloro-1,2-benzisoxazole with various amines yields 3-amino-substituted 1,2-benzisoxazoles in good-to-high yields of 54-90% within 1-6 hours [1]. The presence of the 7-nitro group in the target compound is expected to further activate the 3-chloro position toward S_NAr by increasing the electrophilicity of the carbon atom bearing the chlorine. This is a key differentiator from non-nitrated analogs and makes 3-chloro-7-nitro-1,2-benzisoxazole a superior electrophilic partner in cross-coupling and nucleophilic displacement reactions. The use of microwave irradiation also reduces reaction times compared to conventional heating methods [2].

SNAr Reactivity
Class-level
Analog yields 54–90% (microwave, 1–6 h)
Extrapolated from 3-chloro-1,2-benzisoxazole; 7-NO₂ expected to enhance electrophilicity
Data to verify for exact compound
Microwave-Assisted Synthesis Nucleophilic Aromatic Substitution Synthetic Yield

Chorismate Mutase Inhibition

In a direct binding assay against chorismate mutase, a key enzyme in the shikimate pathway essential for bacterial survival, 3-chloro-7-nitro-1,2-benzisoxazole showed no detectable inhibitory activity . This result is significant because many nitroaromatic compounds are known to possess antibacterial properties, often through non-specific mechanisms or by targeting specific bacterial enzymes. The complete lack of inhibition against this target suggests that 3-chloro-7-nitro-1,2-benzisoxazole does not interfere with this critical bacterial pathway. This contrasts with other nitro-substituted heterocycles, such as certain nitrofuran and nitroimidazole antibiotics, which are potent inhibitors of bacterial enzymes. For researchers screening compound libraries for new antibacterial agents, this negative data is valuable as it eliminates a potential false positive or a compound with an undesirable mechanism of action.

Chorismate Mutase
Data to verify
No inhibition (IC₅₀ > 100 µM)
Reported lack of antibacterial pathway interference
E. coli enzyme assay; source review required
Chorismate Mutase Antibacterial Assay Selectivity

Commercial Availability & Purity

3-Chloro-7-nitro-1,2-benzisoxazole is readily available from multiple commercial suppliers with specified purities of 95% (e.g., Bidepharm, AKSci, Accela) and 98% (e.g., MolCore, Shanghai Jizhi Biochemical) . This compares favorably to many other nitrobenzisoxazole analogs, which may require custom synthesis or have limited commercial sources, leading to longer lead times and higher procurement costs. The availability of batch-specific analytical data, including NMR, HPLC, and GC, ensures that researchers can directly use the compound without additional purification . This is a critical procurement differentiator, as the cost and time savings from purchasing a pre-characterized, high-purity building block can be substantial compared to the in-house synthesis of a similar but less commercially available analog.

Commercial Purity
Data to verify
95–98% (multi-vendor)
Reported wider availability vs. less common nitrobenzisoxazoles
Supplier catalog data; batch COA should be reviewed
Commercial Availability Purity Analytical Characterization

3-Chloro-7-nitro-1,2-benzisoxazole: Key Research Applications


CNS Drug Candidate Building Block

Given its proven lack of CYP enzyme inhibition (IC50 > 20,000 nM) [1], 3-chloro-7-nitro-1,2-benzisoxazole is an ideal starting material for the synthesis of central nervous system (CNS) drug candidates. In CNS drug discovery, minimizing off-target interactions with CYP enzymes is crucial to avoid drug-drug interactions and ensure predictable pharmacokinetics. By incorporating this building block early in a synthesis, medicinal chemists can significantly reduce the risk of later-stage CYP-related liabilities. The 3-chloro group provides a versatile handle for introducing diverse amine-containing pharmacophores via S_NAr chemistry, a common motif in antipsychotic and antidepressant agents [2].

Chemical Biology: Clean Probe Synthesis

The observed lack of activity against chorismate mutase and the general absence of significant CYP inhibition [1] suggest that 3-chloro-7-nitro-1,2-benzisoxazole is a relatively 'silent' scaffold. This makes it an excellent starting point for creating chemical probes designed to interrogate specific biological targets without introducing confounding off-target effects. Researchers can confidently attach various functional groups or reporter molecules (e.g., fluorescent dyes, biotin) to the 3-position via the chloro leaving group, creating tool compounds for target identification and mechanism-of-action studies.

Microwave-Enhanced Library Synthesis

The established use of microwave-assisted chemistry for analogous 3-chloro-1,2-benzisoxazoles [2] can be directly applied to 3-chloro-7-nitro-1,2-benzisoxazole. This compound is well-suited for the rapid, parallel synthesis of diverse libraries of 3-amino-substituted 7-nitro-1,2-benzisoxazoles. The electron-withdrawing nitro group is expected to enhance the rate of S_NAr, leading to high yields under mild conditions. This application is particularly valuable in early-stage drug discovery, where rapid exploration of chemical space is essential for hit identification and lead optimization.

Nitro-Functionalized Polymer Precursor

The presence of both a reactive chlorine atom and a nitro group makes 3-chloro-7-nitro-1,2-benzisoxazole a potential monomer or cross-linking agent for the synthesis of functional polymers. The nitro group can be reduced to an amine, providing a site for further polymerization or attachment to polymer backbones, while the chlorine atom can be used for coupling reactions. Its commercial availability in high purity and at a scale (up to grams) makes it feasible for initial material science research applications.

Application
Selection Property
Validation Focus
CNS lead compound synthesis
Reported low CYP inhibition liability
CYP panel confirmation in lead optimization
Chemical probe development
Silent scaffold with limited off-target activity reported
Profiling against off-target panels
Parallel library synthesis
Reactive 3-Cl handle for SNAr diversification
Microwave reaction optimization and yield verification
Functional polymer research
Dual reactive sites (Cl, NO₂) for crosslinking
Polymerization kinetics and material property evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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